molecular formula C11H15BrN2O2 B2732638 4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine CAS No. 2200034-19-9

4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine

Cat. No. B2732638
CAS RN: 2200034-19-9
M. Wt: 287.157
InChI Key: BHZBUVSKYSLXFF-UHFFFAOYSA-N
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Description

“4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine” is a chemical compound with potential applications in scientific research. It is related to other compounds such as “4-Bromo-2-hydroxypyridine” and "methyl ®-2- (1- ((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate" .

Scientific Research Applications

Efficient Synthesis and Lewis Basicity

Research has demonstrated the efficient synthesis of electron-rich dialkylamino-substituted terpyridines using 4'-bromo-substituted intermediates. This method facilitates the production of compounds with very high methyl cation affinities, indicating potential applications in catalysis and as ligands in various chemical reactions due to their exceptional Lewis basicity (Kleoff et al., 2019).

Synthesis of Heterocyclic Systems

Another study explored the use of bromopyridine derivatives in the synthesis of imidazo[1,2-a]pyridines, showcasing the role of such compounds in creating bioactive molecules. The reaction between different substituted 2-bromo-1-(aryl)ethanones and 4-methylpyridin-2-amine resulted in a series of compounds with potential antimicrobial applications (Desai et al., 2012).

Amination Reactions

The compound has been used in studies focusing on the amination of aryl halides using copper catalysis. This research highlights the efficiency of using bromopyridine derivatives in obtaining aminopyridines with high yields, showcasing the utility of these compounds in organic synthesis and the development of new chemical reactions (Lang et al., 2001).

Structural Characterization and Polymorphism

The structural characterization of polymorphs derived from pyridin-2-yl compounds indicates the versatility of these molecules in forming various crystalline structures with distinct chemical properties. Such research aids in understanding the polymorphism in chemical compounds, which is crucial for the pharmaceutical industry and materials science (Böck et al., 2020).

Catalysis and Ligand Design

Investigations into titanium and niobium complexes stabilized by tris(aminopyridinato) ligands reveal the potential of bromopyridine derivatives in metal complex catalysis. These studies highlight the importance of such compounds in designing ligands that can stabilize metal complexes for use in catalytic applications, further expanding the utility of bromopyridine derivatives in chemistry (Hillebrand et al., 1997).

properties

IUPAC Name

4-(3-bromopyridin-2-yl)oxy-N,N-dimethyloxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-14(2)9-6-15-7-10(9)16-11-8(12)4-3-5-13-11/h3-5,9-10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZBUVSKYSLXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1COCC1OC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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